molecular formula C13H15N3O B2784365 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile CAS No. 1468641-68-0

6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile

Cat. No.: B2784365
CAS No.: 1468641-68-0
M. Wt: 229.283
InChI Key: ZHKXWJDUBQKCQC-UHFFFAOYSA-N
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Description

6-((1R,5S)-3-hydroxy-8-azabicyclo[321]octan-8-yl)picolinonitrile is a complex organic compound that belongs to the family of picolinonitrile derivatives These compounds are characterized by the presence of a picolinonitrile moiety—a pyridine ring substituted with a nitrile group—linked to a bicyclic azabicyclo[321]octane system The hydroxyl group at the 3-position further increases its versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile typically begins with the construction of the azabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions, often using precursors such as 1,3-dicarbonyl compounds or amine derivatives. One common route involves the condensation of a suitable 1,3-dicarbonyl compound with an amino alcohol, followed by cyclization and functional group transformations to introduce the hydroxyl and nitrile groups.

Industrial Production Methods: Industrial production of this compound can be streamlined through optimized catalytic processes. High-yielding, scalable methods often employ metal catalysts (e.g., palladium, nickel) to facilitate the cyclization and nitrile introduction steps. The conditions typically involve moderate temperatures and pressures, with precise control over reaction times to ensure high selectivity and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile can undergo a variety of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or potassium permanganate.

  • Reduction: The nitrile group can be reduced to an amine using hydrogenation over a metal catalyst or with reducing agents like lithium aluminum hydride.

  • Substitution: The hydroxyl and nitrile groups can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions:
  • Oxidation: PCC, potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: Alkyl halides, sodium hydroxide.

Major Products:
  • Oxidation: Ketones.

  • Reduction: Amines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile is of significant interest in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a ligand in biochemical assays.

  • Medicine: Explored for its therapeutic potential, particularly in neurological and psychiatric disorders due to its structural similarity to known bioactive compounds.

  • Industry: Applied in the development of novel materials with specific electronic and photonic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The exact mechanism involves binding to specific sites on these targets, modulating their activity. The bicyclic structure allows for a unique spatial arrangement, facilitating selective interactions with proteins and other biomolecules. Pathways influenced by this compound often involve signal transduction processes critical for cellular communication and function.

Comparison with Similar Compounds

6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile stands out due to its combination of the azabicyclo[3.2.1]octane core and picolinonitrile moiety. Similar compounds include:

  • Picolinonitrile Derivatives: Compounds like 6-(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile share the pyridine and nitrile features but differ in their bicyclic systems.

  • Azabicyclo[3.2.1]octane Compounds: These include molecules like (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane, which lack the picolinonitrile moiety but share similar bicyclic structures.

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Properties

IUPAC Name

6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-9-2-1-3-13(15-9)16-10-4-5-11(16)7-12(17)6-10/h1-3,10-12,17H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKXWJDUBQKCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CC=CC(=N3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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